molecular formula C11H21NO3 B13058751 (S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate

(S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate

Cat. No.: B13058751
M. Wt: 215.29 g/mol
InChI Key: XTMZHZJMGHLLLL-VIFPVBQESA-N
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Description

(S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate is a chiral morpholine derivative. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-ethylmorpholine-4-carboxylate with a chiral catalyst to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like sodium hydride (NaH) for deprotonation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Organic Synthesis

(S)-Tert-butyl 2-ethylmorpholine-4-carboxylate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its stability and ease of removal make it an effective protecting group for carboxylic acids during organic synthesis. This property allows chemists to prevent unwanted reactions while facilitating the controlled release of functional groups under specific conditions.

Pharmaceutical Development

In medicinal chemistry, this compound serves as a building block for synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. Its unique structural features allow it to interact with biological receptors, which can lead to the development of new therapeutic agents .

Case Study: Anticancer Research

Research has indicated that this compound may exhibit anticancer properties. Studies involving cancer cell lines have shown that derivatives of this compound can inhibit specific enzymes involved in cancer proliferation, suggesting potential applications in cancer therapy.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against various pathogens by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Neuroprotective Effects : Some studies highlight the neuroprotective potential of morpholine derivatives, indicating that this compound could help protect neuronal cells from oxidative stress or apoptosis, which is significant for neurodegenerative disease research.

Mechanism of Action

The mechanism of action of (S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist, depending on its structure and the biological system in which it is used. The pathways involved often include key metabolic or signaling pathways that are crucial for the biological activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it interacts with. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications .

Biological Activity

(S)-Tert-butyl 2-ethylmorpholine-4-carboxylate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₉NO₂ and a molar mass of 215.29 g/mol. The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom, along with tert-butyl and ethyl substituents. The carboxylate group at the 4-position is critical for its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In studies involving various cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231, the compound demonstrated efficacy in inhibiting cell growth. Notably, the compound was compared against established treatments such as tamoxifen and olaparib, revealing that while it did not surpass these controls in potency, it provided valuable insights into structure-activity relationships (SAR) for further optimization .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. The morpholine moiety facilitates binding to various receptors and enzymes, potentially influencing signaling pathways related to cell proliferation and apoptosis. Detailed studies are ongoing to elucidate these mechanisms further.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations impact biological activity. Below is a summary table of related compounds:

Compound NameMolecular FormulaNotable Features
Tert-butyl 2-methylmorpholine-4-carboxylateC₁₃H₁₉NO₂Methyl substitution at the 2-position
(R)-Tert-butyl 2-ethylmorpholine-4-carboxylateC₁₃H₁₉NO₂Different chirality affecting biological activity
Tert-butyl 3-ethylmorpholine-4-carboxylateC₁₃H₁₉NO₂Ethyl substitution at the 3-position
Tert-butyl morpholine-4-carboxylic acidC₁₂H₁₇NO₂Lacks ethyl group; more acidic properties

This table illustrates how modifications in the chemical structure can alter the biological properties of morpholine derivatives, underscoring the importance of chirality and functional groups in drug design.

Case Studies

  • In Vitro Studies : In one study, this compound was tested against multiple cancer cell lines, showing promising results in inhibiting tumor growth. The compound's efficacy was measured using standard assays that assess cell viability and proliferation rates.
  • Pharmacokinetics : Another aspect of research focused on the pharmacokinetic profile of the compound. Studies indicated rapid absorption and distribution in vivo, with significant concentrations achieved in target tissues within hours post-administration. This pharmacokinetic behavior is crucial for evaluating its therapeutic potential .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (2S)-2-ethylmorpholine-4-carboxylate

InChI

InChI=1S/C11H21NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

XTMZHZJMGHLLLL-VIFPVBQESA-N

Isomeric SMILES

CC[C@H]1CN(CCO1)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(CCO1)C(=O)OC(C)(C)C

Origin of Product

United States

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